2-(4-Fluorophenyl)sulfonylguanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPXDDUQKHKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)sulfonylguanidine, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible and detailed synthetic protocol, including experimental procedures, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key electrophilic intermediate, 4-fluorobenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution reaction of this sulfonyl chloride with guanidine to yield the target molecule.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
Reaction:
4-Fluorobenzene is reacted with chlorosulfonic acid to yield 4-fluorobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of arylsulfonyl chlorides.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzene | 96.10 | 10.0 g | 0.104 |
| Chlorosulfonic Acid | 116.52 | 48.0 g | 0.412 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 100 mL of dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (48.0 g, 0.412 mol) to the stirred dichloromethane.
-
Once the addition is complete, add 4-fluorobenzene (10.0 g, 0.104 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a 500 mL beaker.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation.
Expected Yield and Characterization:
| Product | Form | Yield (%) | Boiling Point (°C/mmHg) |
| 4-Fluorobenzenesulfonyl Chloride | Colorless Oil | 85-95% | 98-100 / 10 |
Note: Characterization would typically be performed using NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy.
Step 2: Synthesis of this compound
Reaction:
4-Fluorobenzenesulfonyl chloride is reacted with guanidine hydrochloride in the presence of a base to form this compound. The base is required to neutralize the HCl generated during the reaction and to deprotonate the guanidine hydrochloride to the free guanidine base, which acts as the nucleophile.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzenesulfonyl Chloride | 194.61 | 10.0 g | 0.051 |
| Guanidine Hydrochloride | 95.53 | 5.8 g | 0.061 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.9 g | 0.123 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve guanidine hydrochloride (5.8 g, 0.061 mol) and sodium hydroxide (4.9 g, 0.123 mol) in 50 mL of water. Stir until all solids have dissolved.
-
In a separate 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzenesulfonyl chloride (10.0 g, 0.051 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the THF solution to 0-5 °C in an ice bath.
-
Slowly add the aqueous guanidine solution dropwise to the stirred THF solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add 100 mL of water to the residue and acidify the mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water (2 x 50 mL) and then with cold diethyl ether (2 x 50 mL).
-
Dry the solid product in a vacuum oven at 50 °C.
Expected Yield and Characterization:
| Product | Form | Yield (%) | Melting Point (°C) |
| This compound | White Solid | 75-85% | 188-190 |
Note: The melting point is an estimate based on similar compounds. Full characterization should include ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Workflow and Logical Relationships
The following diagram illustrates the logical flow of the synthesis process, from the initial reactants to the final purified product.
Caption: Detailed workflow for the two-step synthesis of the target compound.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein. The provided protocols and data serve as a strong starting point for the successful preparation of this valuable chemical entity.
An In-depth Technical Guide on 2-(4-Fluorophenyl)sulfonylguanidine: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a theoretical overview of 2-(4-Fluorophenyl)sulfonylguanidine. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is extrapolated from the known chemistry of analogous sulfonylguanidines and related compounds.
Introduction
The sulfonylguanidine moiety is a significant pharmacophore present in a variety of biologically active compounds. While the archetypal member of this class, sulfaguanidine (2-(4-aminophenyl)sulfonylguanidine), is a well-known antimicrobial agent, the exploration of its fluorinated analogue, this compound, remains a novel area of research. This technical guide aims to provide a comprehensive theoretical framework for understanding the chemical properties, potential synthetic routes, and prospective biological activities of this compound. The introduction of a fluorine atom in place of the amino group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, suggesting that this compound could possess unique and valuable characteristics.
Chemical Structure and Properties
The chemical structure of this compound consists of a 4-fluorophenyl group attached to a sulfonyl group, which in turn is bonded to a guanidine moiety.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈FN₃O₂S | Calculated |
| Molecular Weight | 217.22 g/mol | Calculated |
| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]guanidine | Generated |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N | Generated |
| InChI Key | Predicted | Predicted |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 107.8 Ų | Calculated |
| LogP (predicted) | 0.8 - 1.5 | Estimated |
| pKa (predicted) | Guanidinium group: ~12-13 | Estimated from similar structures |
| Melting Point (°C) | Not Determined | - |
| Boiling Point (°C) | Not Determined | - |
| Solubility | Not Determined | - |
Note: Predicted values are estimations based on computational models and comparison with analogous structures. Experimental determination is required for confirmation.
Synthesis and Experimental Protocols
While a specific, published synthesis for this compound has not been identified, a plausible and common method for the preparation of aryl sulfonylguanidines involves the condensation of an arylsulfonyl chloride with guanidine.
General Synthetic Protocol
Reaction: 4-Fluorobenzenesulfonyl chloride + Guanidine → this compound
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Guanidine hydrochloride
-
A suitable base (e.g., Sodium hydroxide, Sodium carbonate, or an organic base like Triethylamine)
-
An appropriate solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
Preparation of Guanidine Free Base: Guanidine hydrochloride is dissolved in a minimal amount of water or a suitable solvent. An equimolar amount of a strong base (e.g., a concentrated solution of sodium hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C) to liberate the free guanidine base. The resulting solution is used in the next step.
-
Reaction with Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride in a suitable solvent (e.g., THF) is prepared.
-
Condensation: The solution of 4-fluorobenzenesulfonyl chloride is added dropwise to the freshly prepared guanidine solution at a controlled temperature, typically between 0 °C and room temperature, with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve:
-
Neutralization of any excess base.
-
Extraction with an organic solvent if the product is soluble.
-
Precipitation of the product by adjusting the pH or adding a non-solvent.
-
Filtration and washing of the solid product with a suitable solvent (e.g., cold water or diethyl ether) to remove impurities.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not currently available. However, based on the activities of structurally related compounds, we can hypothesize potential areas of interest.
-
Antimicrobial Activity: The parent compound, sulfaguanidine, is an antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. It is plausible that this compound could exhibit similar or modified antimicrobial properties. The substitution of the amino group with a fluorine atom would alter the electronic properties and steric profile of the molecule, potentially affecting its binding to the active site of DHPS or other microbial targets.
-
Enzyme Inhibition: The sulfonylguanidine moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and electrostatic interactions within enzyme active sites. Arylsulfonamide derivatives are known to inhibit a wide range of enzymes, including carbonic anhydrases, kinases, and proteases. The 4-fluorophenyl group is a common substituent in many enzyme inhibitors, where the fluorine atom can enhance binding affinity through various interactions.
-
Ion Channel Modulation: Guanidine-containing compounds are known to interact with ion channels. Further investigation would be required to determine if this compound has any activity as an ion channel modulator.
As no specific biological targets have been identified, a detailed signaling pathway cannot be provided. However, a logical workflow for the initial biological screening of this compound is proposed below.
Conclusion and Future Directions
This compound represents an unexplored area in the chemical space of sulfonylguanidines. Based on established chemical principles, its synthesis should be achievable through standard synthetic methodologies. The introduction of a fluorine atom is anticipated to significantly influence its physicochemical and biological properties compared to its amino-substituted counterpart, sulfaguanidine.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive structural characterization. Subsequent in-vitro and in-vivo studies are warranted to explore its potential as an antimicrobial agent, enzyme inhibitor, or other therapeutic agent. Such investigations will be crucial in determining the value of this compound as a lead for drug discovery and development.
2-(4-Fluorophenyl)sulfonylguanidine IUPAC name and CAS number
Introduction
This document addresses the inquiry for a comprehensive technical guide on "2-(4-Fluorophenyl)sulfonylguanidine," including its IUPAC name, CAS number, quantitative data, experimental protocols, and associated signaling pathways. Despite extensive searches across chemical databases and scientific literature, no specific entry or detailed information could be found for a compound with this exact name or structure as a standalone chemical. The nomenclature "this compound" is likely non-standard. The chemically accurate and plausible IUPAC name for the intended structure is N-(4-fluorophenylsulfonyl)guanidine or (4-fluorophenyl)sulfonylguanidine . This guide summarizes the available information on closely related compounds and the challenges in identifying the specific requested molecule.
Chemical Identification and Nomenclature
A definitive CAS Registry Number for N-(4-fluorophenylsulfonyl)guanidine could not be located, which indicates that this compound may not be well-characterized in the scientific literature or commercially available. Searches for this compound and its potential synonyms did not yield a specific entry in major chemical databases.
For context, several related but structurally distinct compounds were identified:
| Compound Name | CAS Number | Key Structural Difference |
| 4-Fluorobenzenesulfonamide | 402-46-0 | Lacks the guanidine moiety; has an amide group instead. |
| N-(4-Fluorophenyl)guanidine | 65783-21-3 | Lacks the sulfonyl (-SO2-) group. |
| Sulfaguanidine | 57-67-0 | Contains an amino group at the 4-position of the phenyl ring instead of a fluorine atom. Its IUPAC name is 2-(4-aminophenyl)sulfonylguanidine. |
| N-(4-Chlorophenyl)guanidine | 45964-97-4 | Contains a chlorine atom instead of fluorine and lacks the sulfonyl group. An alternate name is 2-(4-chlorophenyl)guanidine.[1] |
The naming convention "2-(...)" in compounds like sulfaguanidine and the alternative name for N-(4-chlorophenyl)guanidine suggests that the number might refer to the position of substitution on the guanidine nitrogen. However, the standard and more broadly accepted IUPAC nomenclature for the requested compound would be based on substitution on the nitrogen of the sulfonyl group, leading to N-(4-fluorophenylsulfonyl)guanidine.
Physicochemical and Quantitative Data
Due to the absence of literature on the specific compound N-(4-fluorophenylsulfonyl)guanidine, no experimental or quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, solubility, pKa) can be provided.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of N-(4-fluorophenylsulfonyl)guanidine are not available in published scientific literature. General synthetic routes for analogous sulfonylguanidines often involve the reaction of a corresponding sulfonyl chloride with guanidine. A hypothetical synthesis pathway for N-(4-fluorophenylsulfonyl)guanidine is outlined below.
Caption: Hypothetical synthesis of N-(4-fluorophenylsulfonyl)guanidine.
Disclaimer: This represents a general synthetic strategy and has not been validated experimentally for this specific compound.
Signaling Pathways and Biological Activity
No information is available regarding the biological activity or associated signaling pathways for N-(4-fluorophenylsulfonyl)guanidine. While some complex derivatives of sulfonylguanidines have been investigated for their antibacterial properties, these findings cannot be extrapolated to the parent compound.
The compound initially described as "this compound," more accurately named N-(4-fluorophenylsulfonyl)guanidine, is not a well-documented chemical. There is no available information regarding its CAS number, physicochemical properties, experimental protocols, or biological activity in the public domain. The information provided herein is based on the analysis of structurally related compounds and general chemical principles. Further research would be required to synthesize and characterize this molecule to provide the detailed technical information requested.
References
2-(4-Fluorophenyl)sulfonylguanidine mechanism of action hypothesis
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-(4-Fluorophenyl)sulfonylguanidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a compound of interest within the broader class of sulfonylguanidines, which have demonstrated a wide array of biological activities. While direct research on this specific molecule is limited, this guide synthesizes data from related sulfonylguanidine and sulfonamide derivatives to formulate a primary hypothesis for its mechanism of action. We postulate that this compound functions as an enzyme inhibitor, potentially targeting carbonic anhydrases or protein kinases, leading to downstream effects on cellular signaling pathways. This document provides a comprehensive overview of this hypothesis, supported by illustrative data, detailed experimental protocols for its investigation, and visual representations of potential biological pathways and workflows.
Introduction
The sulfonylguanidine moiety is a key pharmacophore present in a variety of biologically active compounds.[1] Derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The inclusion of a 4-fluorophenyl group in this compound suggests a modification that could enhance binding affinity and selectivity for specific biological targets. This guide aims to provide a foundational understanding of the potential mechanisms through which this compound may exert its pharmacological effects, thereby guiding future research and development.
Core Hypothesis: Enzyme Inhibition
Based on the activities of structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of one or more classes of enzymes. The sulfonylguanidine group can act as a zinc-binding motif, making enzymes like carbonic anhydrases potential targets.[4] Additionally, the overall structure may allow for competitive or non-competitive inhibition of protein kinases or other enzymes crucial for cellular function, such as DNA gyrase and dihydrofolate reductase (DHFR).[2]
Quantitative Data Summary
To illustrate the potential inhibitory profile of this compound, the following table summarizes hypothetical quantitative data from various enzymatic assays. This data is intended for comparative purposes and to provide a framework for experimental design.
| Target Enzyme | IC50 (µM) | Ki (nM) | Assay Type | Reference Compound |
| Carbonic Anhydrase I (hCA I) | 12.5 | 86.85 | Stopped-flow CO2 hydration | Acetazolamide |
| Carbonic Anhydrase II (hCA II) | 8.9 | 77.29 | Stopped-flow CO2 hydration | Acetazolamide |
| DNA Gyrase | 20.3 | - | Supercoiling Assay | Ciprofloxacin |
| Dihydrofolate Reductase (DHFR) | 5.1 | - | Spectrophotometric | Methotrexate |
| TNF-α Production | 15.8 | - | ELISA (LPS-stimulated macrophages) | Thalidomide |
Experimental Protocols
Detailed methodologies are crucial for the validation of the hypothesized mechanism of action. The following are protocols for key experiments.
Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound against human carbonic anhydrase (hCA) isoforms.
-
Methodology: An Applied Photophysics stopped-flow instrument is used to measure the CO2 hydration activity of hCA.
-
Phenol red at a concentration of 0.2 mM is used as the indicator, with the absorbance change at 557 nm monitored over time.
-
The assay is conducted at 25 °C in a buffer solution of 10 mM HEPES (pH 7.5) and 20 mM Na2SO4.
-
A 1 mM CO2 solution is prepared by bubbling CO2 into water.
-
The enzyme concentration is typically 10 nM.
-
Various concentrations of the inhibitor are added to the enzyme solution and incubated for 15 minutes.
-
The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with the CO2 solution.
-
The initial rates of reaction are determined, and IC50 values are calculated from dose-response curves.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
DNA Gyrase Supercoiling Assay
-
Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
-
Methodology:
-
The reaction mixture (30 µL) contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 DNA.
-
DNA gyrase (2 units) is added to the mixture.
-
This compound is added at various concentrations.
-
The reaction is incubated at 37 °C for 1 hour.
-
The reaction is terminated by the addition of 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution (40% sucrose, 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue).
-
The DNA is separated by electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light. The IC50 is the concentration of the compound that inhibits supercoiling by 50%.
-
In Vitro TNF-α Production Assay
-
Objective: To evaluate the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The supernatant is collected, and the concentration of TNF-α is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined as the concentration of the compound that reduces TNF-α production by 50%.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized Carbonic Anhydrase Inhibition Pathway.
Caption: Experimental Workflow for DNA Gyrase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medmedchem.com [medmedchem.com]
Potential Biological Targets of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes information on the potential biological targets of 2-(4-Fluorophenyl)sulfonylguanidine based on published research on structurally related sulfonylguanidine and sulfonamide derivatives. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is intended to guide future research and drug development efforts by highlighting probable mechanisms of action and experimental approaches.
Introduction
The sulfonylguanidine moiety is a recognized pharmacophore present in a variety of biologically active compounds. Its structural features allow for interactions with numerous biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide explores the potential biological targets of this compound by examining the established activities of analogous compounds. The insights provided aim to facilitate the design of experimental strategies for target identification and validation.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally similar sulfonylguanidine and sulfonamide derivatives, this compound is likely to interact with one or more of the following classes of enzymes.
Bacterial Enzymes: DNA Gyrase and Dihydrofolate Reductase (DHFR)
Several sulfaguanidine derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase and DHFR, suggesting a potential dual-action antimicrobial mechanism.[1] Inhibition of these essential enzymes disrupts bacterial DNA replication and folate biosynthesis, respectively, leading to bacteriostatic or bactericidal effects.
Carbonic Anhydrases (CAs)
The sulfonamide group, a core component of the parent structure, is a well-established zinc-binding motif for carbonic anhydrase inhibitors.[2] While some sulfaguanidine derivatives have shown lower potency compared to their primary sulfonamide counterparts, they have exhibited better selectivity against specific CA isoforms.[2] Inhibition of tumor-associated CAs, such as CA IX and XII, is a validated strategy in oncology.
Protein Kinases
The sulfonyl group can participate in hydrogen bonding and other interactions within the ATP-binding pocket of protein kinases.[3][4] Kinase inhibition is a cornerstone of modern targeted cancer therapy. Derivatives of the broader sulfonamide class have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Mitogen- and Stress-Activated Kinase 1 (MSK1).[5][6]
Other Potential Targets
The diverse biological activities reported for sulfonylguanidine and related compounds suggest a wider range of potential targets. These may include enzymes involved in inflammatory pathways and other signaling cascades. Further investigation through broad-spectrum screening is warranted.
Quantitative Data for Structurally Related Compounds
The following tables summarize the inhibitory activities of various sulfonylguanidine and sulfonamide derivatives against their respective targets, providing a reference for the potential potency of this compound.
Table 1: Inhibition of Bacterial Enzymes by Sulfaguanidine Derivatives [1]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 2a | DNA Gyrase | 23.87 |
| DHFR | 5.54 | |
| Derivative 2d | DNA Gyrase | 18.17 |
| DHFR | 4.33 | |
| Derivative 3a | DNA Gyrase | 20.45 |
| DHFR | 4.98 |
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-substituted N'-(benzenesulfonyl)guanidines [7]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative 9 | 87 | 7.8 | - | - |
| Derivative 41 | 6506 | 4500 | - | - |
Table 3: Inhibition of Protein Kinases by Sulfonamide and Guanidine Derivatives
| Compound | Target Kinase | IC50 | Reference |
| L18 (sulfonamide derivative) | CDK9 | 3.8 nM | [5] |
| Compound 1a (6-phenylpyridin-2-yl guanidine) | MSK1 | 17.9 µM | [6] |
| Compound 49d (2-aminobenzimidazole) | MSK1 | ~2 µM (in vitro IL-6 release) | [6] |
Experimental Protocols for Target Identification and Validation
A systematic approach is required to identify and validate the biological targets of this compound. The following experimental workflows outline key methodologies.
Broad-Spectrum Kinase Profiling
Given the prevalence of kinases as targets for sulfonamide-containing compounds, an initial broad-spectrum kinase screen is highly recommended.
Methodology: ADP-Glo™ Kinase Assay [8]
This luminescent ADP detection platform provides a universal method for measuring kinase activity.
-
Reaction Setup: A kinase reaction is performed by incubating the kinase, substrate, ATP, and this compound at various concentrations.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and introduce it to a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence intensity is proportional to the ADP generated and inversely proportional to the kinase activity. IC50 values are determined by plotting the percent inhibition against the compound concentration.
Workflow for broad-spectrum kinase profiling using the ADP-Glo™ assay.
Chemical Proteomics for Unbiased Target Identification
Chemical proteomics is a powerful tool for identifying direct binding partners of a small molecule within a complex biological sample.
Methodology: Affinity-Purification Mass Spectrometry (AP-MS) [9]
This technique involves immobilizing a derivative of the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).
-
Immobilization: Covalently attach the probe to a solid support (e.g., sepharose beads).
-
Affinity Purification: Incubate the immobilized probe with cell or tissue lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides, often using an in-solution digestion protocol with Guanidine-Hydrochloride to improve efficiency.[10]
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the compound-treated sample to a control (e.g., beads without the compound) to identify specific binding partners.
References
- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
In-Depth Technical Guide: Safety and Toxicity Profile of 2-(4-Fluorophenyl)sulfonylguanidine
Disclaimer: As of November 2025, publicly accessible scientific literature and toxicological databases lack specific safety and toxicity data for 2-(4-Fluorophenyl)sulfonylguanidine. This guide, therefore, provides a comprehensive overview based on the toxicological profiles of structurally related compounds, namely the (4-Fluorophenyl)sulfonyl moiety and the guanidine group. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for potential areas of toxicological investigation. Direct safety and toxicity testing of this compound is imperative to establish a definitive safety profile.
Executive Summary
This document outlines the potential safety and toxicity profile of this compound by examining the known effects of its core chemical components. The (4-Fluorophenyl)sulfonyl group, a common moiety in sulfonamide drugs, is associated with potential renal and allergic adverse effects. The guanidine functional group is present in various biologically active compounds and can exhibit a range of toxicological effects depending on the overall molecular structure. This guide synthesizes the available information to highlight potential toxicological endpoints and suggests experimental approaches for a comprehensive safety evaluation of the title compound.
Toxicological Profile of Structurally Related Compounds
To build a hypothetical safety profile for this compound, we will analyze the known toxicities of the (4-Fluorophenyl)sulfonyl and guanidine moieties separately.
The (4-Fluorophenyl)sulfonyl Moiety and Related Sulfonamides
The (4-Fluorophenyl)sulfonyl group is a halogenated derivative of the phenylsulfonyl group, a core component of many sulfonamide compounds. The toxicological profile of sulfonamides is well-documented.
Potential Toxicological Endpoints:
-
Renal Toxicity: Sulfonamides are known to have the potential to cause crystalluria (crystal formation in the urine), which can lead to kidney obstruction and damage. This is often dependent on the compound's solubility and the pH of the urine.
-
Hypersensitivity Reactions: Allergic reactions to sulfonamides are common and can range from skin rashes to more severe, life-threatening conditions like Stevens-Johnson syndrome.
-
Hepatotoxicity: While less common, some sulfonamide-containing drugs have been associated with liver injury.
-
Hematological Effects: Anemia and other blood dyscrasias have been reported with some sulfonamides.
A study on bis(4-chlorophenyl) sulfone, a structurally related compound, in rats demonstrated increased liver and kidney to body weight ratios, suggesting potential hepatic and renal effects.
The Guanidine Moiety
The guanidine group is a highly basic functional group found in numerous natural and synthetic compounds with diverse biological activities. The toxicity of guanidine derivatives can vary significantly.
Potential Toxicological Endpoints:
-
Gastrointestinal Effects: Oral administration of some guanidine salts can cause irritation to the gastrointestinal tract.
-
Neurological Effects: Depending on the structure, some guanidine compounds can interact with ion channels and receptors in the nervous system.
-
Metabolic Effects: Guanidine itself can interfere with glucose metabolism.
A 90-day subchronic oral toxicity study of nitroguanidine in rats indicated low toxicity, with the primary observation being increased water consumption, suggesting a potential diuretic effect. Conversely, dodecylguanidine hydrochloride has demonstrated in vitro cytotoxicity.
Proposed Experimental Protocols for Safety Evaluation
A comprehensive safety and toxicity evaluation of this compound would necessitate a tiered approach, starting with in vitro assays and progressing to in vivo studies.
In Vitro Toxicity Assays
-
Cytotoxicity Assays:
-
Methodology: Utilize a panel of cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) and assess cell viability using assays such as MTT or LDH release after exposure to a range of concentrations of the test compound.
-
-
Genotoxicity Assays:
-
Methodology: Conduct an Ames test using various strains of Salmonella typhimurium to assess mutagenicity. A chromosomal aberration test in mammalian cells (e.g., CHO cells) should also be performed.
-
-
hERG Channel Assay:
-
Methodology: Evaluate the potential for cardiac arrhythmia by assessing the compound's ability to inhibit the hERG potassium channel using patch-clamp electrophysiology.
-
In Vivo Acute Toxicity Study
-
Methodology:
-
Species: Sprague-Dawley rats (male and female).
-
Route of Administration: Oral (gavage) and potentially intravenous.
-
Dosage: A limit dose test (e.g., 2000 mg/kg) can be initially performed. If toxicity is observed, a full study with multiple dose groups should be conducted to determine the LD50 (median lethal dose).
-
Observations: Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 14 days. Conduct gross necropsy at the end of the study.
-
Repeated Dose Toxicity Study (Subchronic)
-
Methodology:
-
Species: Sprague-Dawley rats.
-
Route of Administration: Oral (dietary or gavage).
-
Duration: 28 or 90 days.
-
Dosage: At least three dose levels and a control group.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs.
-
Potential Signaling Pathways and Mechanisms of Toxicity
Based on the constituent moieties, the following diagrams illustrate hypothetical signaling pathways and experimental workflows for investigating the toxicity of this compound.
Caption: Proposed experimental workflow for toxicological evaluation.
Caption: Hypothetical pathways of potential sulfonamide-related toxicity.
Conclusion
The safety and toxicity profile of this compound remains to be experimentally determined. This guide provides a foundational understanding of the potential toxicological risks based on its chemical structure. The primary concerns, extrapolated from related compounds, are potential renal toxicity and hypersensitivity reactions associated with the sulfonamide component. A thorough investigation following the proposed experimental protocols is essential to characterize the actual safety profile of this compound for any future development. Researchers and drug developers should exercise due caution and conduct comprehensive safety assessments before proceeding with further studies.
Methodological & Application
Application Notes and Protocols: 2-(4-Fluorophenyl)sulfonylguanidine Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)sulfonylguanidine is a synthetic compound featuring a sulfonylguanidine core structure substituted with a 4-fluorophenyl group. While specific enzymatic targets of this exact molecule are not extensively documented in publicly available literature, analogous structures containing sulfaguanidine and fluorophenyl moieties have demonstrated inhibitory activity against a range of enzymes. Notably, sulfaguanidine derivatives have been identified as potential dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR)[1]. Furthermore, compounds incorporating a 4-fluorophenyl group have shown inhibitory effects on enzymes such as tyrosinase, carbonic anhydrases, and focal adhesion kinase (FAK)[2][3][4].
This document provides a detailed protocol for a generalized enzyme inhibition assay that can be adapted to screen this compound against various potential enzyme targets. The protocol is presented with a specific focus on Dihydrofolate Reductase (DHFR) as a representative bacterial enzyme, given that derivatives of the core structure have shown activity against it[1]. DHFR is a critical enzyme in the folate biosynthesis pathway, making it an attractive target for antimicrobial drug development[1]. The principles and methodologies outlined herein are broadly applicable to other enzymes with appropriate modifications to substrates and detection methods.
Principle of the Assay
The enzyme inhibition assay is designed to measure the ability of a test compound, in this case, this compound, to reduce the catalytic activity of a target enzyme. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). A decrease in the rate of NADPH consumption in the presence of the test compound indicates enzymatic inhibition.
Materials and Reagents
-
Enzyme: Recombinant Dihydrofolate Reductase (DHFR) from a relevant organism (e.g., E. coli)
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test Compound: this compound
-
Positive Control Inhibitor: Methotrexate (a known potent DHFR inhibitor)
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 100 mM KCl
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Microplates: 96-well, UV-transparent flat-bottom plates
-
Instrumentation: UV-Vis microplate reader capable of kinetic measurements at 340 nm
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: General workflow for the this compound enzyme inhibition assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 100 mM KCl).
-
Prepare stock solutions of DHF (10 mM in 0.1 M NaOH), NADPH (10 mM in assay buffer), and Methotrexate (1 mM in DMSO). Store aliquots at -20°C.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Serial Dilution of Test Compound:
-
Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, etc.). This will be the intermediate plate.
-
Further dilute these intermediate concentrations into the assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.
-
-
Assay Plate Setup:
-
In a 96-well UV-transparent microplate, add the following to the respective wells (in triplicate):
-
Blank (No Enzyme) Wells: 10 µL of assay buffer + 80 µL of assay buffer.
-
Negative Control (100% Activity) Wells: 10 µL of assay buffer (with 1% DMSO) + 80 µL of enzyme solution.
-
Positive Control (Inhibition) Wells: 10 µL of Methotrexate (at a concentration known to cause significant inhibition, e.g., 1 µM final) + 80 µL of enzyme solution.
-
Test Compound Wells: 10 µL of each dilution of this compound + 80 µL of enzyme solution.
-
-
The final volume in each well before initiating the reaction is 90 µL.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature (or the desired assay temperature, e.g., 37°C) for 15 minutes to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHF and NADPH in the assay buffer. The final concentrations in the 100 µL reaction volume should be at their respective Km values (if known) or at a concentration that gives a linear reaction rate. For E. coli DHFR, typical concentrations are around 50 µM DHF and 100 µM NADPH.
-
Add 10 µL of the reaction mix to all wells simultaneously using a multichannel pipette to initiate the reaction.
-
Immediately place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction (V):
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
Where:
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
V_control is the rate of reaction of the negative control (100% activity).
-
V_blank is the rate of reaction in the blank wells (no enzyme).
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibition of DHFR by this compound and the positive control, Methotrexate.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DHFR | [Value] |
| Methotrexate (Positive Control) | E. coli DHFR | [Value] |
Note: The IC50 values are to be determined experimentally.
Signaling Pathway Diagram
While this compound's direct impact on a signaling pathway is not established, its potential inhibition of DHFR would disrupt the folate biosynthesis pathway, which is crucial for nucleotide synthesis and, consequently, DNA replication and cell division in bacteria.
Caption: Inhibition of DHFR by this compound disrupts the bacterial folate pathway.
Conclusion
This application note provides a comprehensive and adaptable protocol for evaluating the enzyme inhibitory potential of this compound. By following this detailed methodology, researchers can effectively screen this compound against DHFR or other relevant enzymes, determine its potency (IC50), and gather crucial data for further drug development studies. The principles outlined are fundamental to enzyme kinetics and inhibitor screening, providing a solid foundation for investigating the mechanism of action of novel compounds.
References
- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor: Synthesis, inhibitory activity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-(4-Fluorophenyl)sulfonylguanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of 2-(4-Fluorophenyl)sulfonylguanidine, a novel synthetic compound with potential therapeutic applications. Based on the chemical scaffold of sulfaguanidine, this compound is hypothesized to possess anticancer and antimicrobial properties. The following protocols outline standard cell-based assays to determine its cytotoxic effects on cancer cell lines, its efficacy against common bacterial strains, and a potential mechanism of action via signaling pathway inhibition.
Assessment of Cytotoxicity in Human Cancer Cell Lines
This protocol describes a method to evaluate the cytotoxic effects of this compound on human cancer cell lines using a colorimetric MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| MCF-7 | Data |
| A549 | Data |
| PC-3 | Data |
Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains using the broth microdilution method.[1]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination of this compound.
Protocol:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
-
MBC Determination:
-
Take an aliquot from the wells with no visible growth and plate it onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data |
| Pseudomonas aeruginosa | Data | Data |
Hedgehog Signaling Pathway Inhibition Assay
Given that some fluorophenyl-containing compounds have been shown to inhibit signaling pathways like the Hedgehog pathway, this protocol describes a reporter gene assay to investigate the effect of this compound on this pathway.[2] This pathway is often dysregulated in cancer.
Hypothesized Hedgehog Signaling Pathway Inhibition
References
- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolving 2-(4-Fluorophenyl)sulfonylguanidine for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for determining the solubility of 2-(4-Fluorophenyl)sulfonylguanidine and preparing stock and working solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a synthetic organic compound with potential applications in drug discovery and development. Like many novel small molecules, its physicochemical properties, particularly its solubility, are critical determinants of its utility in biological screening. Inadequate dissolution can lead to inaccurate concentration-response curves, false negatives, and poor reproducibility.
This application note outlines a systematic approach to solubilizing this compound, with a primary focus on the use of Dimethyl Sulfoxide (DMSO), a widely used aprotic solvent in preclinical research.[1] The protocols provided cover solubility determination, preparation of high-concentration stock solutions, and the generation of aqueous working solutions suitable for a variety of in vitro assays.
Materials and Equipment
2.1 Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Ethanol (EtOH), 200 proof, anhydrous
-
Methanol (MeOH), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)
-
Sterile pipette tips
2.2 Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Centrifuge
-
Calibrated pipettes
-
Optional: Nephelometer or UV-Vis spectrophotometer for quantitative solubility assessment
Protocol 1: Kinetic Solubility Assessment
This protocol describes a method to determine the kinetic solubility of this compound in common laboratory solvents. Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under conditions often used in in vitro screening, where a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.[1][2]
3.1 Methodology:
-
Prepare a High-Concentration Stock: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 50 mM). Use vortexing and sonication to ensure complete dissolution.
-
Solvent Addition: In separate, clear microcentrifuge tubes, add a small volume of the DMSO stock solution to the test solvents (e.g., PBS, DI water, Ethanol) to achieve a target concentration. For instance, add 2 µL of the 50 mM DMSO stock to 98 µL of PBS for a final concentration of 1 mM with 2% DMSO.
-
Equilibration: Incubate the samples at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved precipitate.
-
Visual and Instrumental Assessment:
-
Visual: Carefully inspect the supernatant for any visible precipitate. The absence of a pellet or cloudiness indicates solubility at that concentration.
-
Instrumental (Optional): For a more quantitative measure, the supernatant can be analyzed. In a nephelometric assay, undissolved particles are detected by light scattering.[2][3] Alternatively, in a direct UV assay, the supernatant is filtered, and the concentration of the dissolved compound is determined using a UV-Vis spectrophotometer.[2][3]
-
3.2 Data Presentation:
The solubility of this compound in various solvents can be summarized in a table. The following is an example based on hypothetical data.
| Solvent System (at 25°C) | Maximum Soluble Concentration (Hypothetical) | Observations |
| 100% DMSO | > 100 mM | Clear solution |
| 100% Ethanol | ~ 25 mM | Clear solution |
| 100% Methanol | ~ 30 mM | Clear solution |
| PBS, pH 7.4 (+ 1% DMSO) | ~ 50 µM | Precipitation observed at higher concentrations |
| Deionized Water (+ 1% DMSO) | ~ 45 µM | Precipitation observed at higher concentrations |
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
For routine use in in vitro assays, a high-concentration stock solution in DMSO is recommended. This allows for minimal addition of the organic solvent to the final assay medium, reducing the risk of solvent-induced artifacts.
4.1 Methodology:
-
Calculation: Determine the mass of this compound required to prepare a desired volume and concentration of the stock solution (e.g., 10 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. It is advisable to weigh a slightly larger amount and adjust the volume of DMSO accordingly.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.
Protocol 3: Preparation of Working Solutions for In Vitro Assays
The concentrated DMSO stock solution must be diluted to the final desired concentrations in an aqueous buffer or cell culture medium.
5.1 Methodology:
-
Intermediate Dilutions: It is best practice to perform serial dilutions to avoid precipitation that can occur when a highly concentrated organic solution is rapidly diluted into an aqueous medium.[4] First, create an intermediate dilution of the stock solution in DMSO or the final assay buffer.
-
Final Dilution: Add a small volume of the stock or intermediate solution to the final assay medium. The final concentration of DMSO should ideally be kept below 0.5% to prevent cellular toxicity.[4] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[4]
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
Visualizations
Experimental Workflow
Caption: Workflow for compound handling and in vitro screening.
Potential Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfaguanidine and its derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition halts bacterial growth.[5]
Caption: Inhibition of the bacterial folic acid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. What is Sulfaguanidine used for? [synapse.patsnap.com]
- 6. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Kinase Inhibitors: A Case Study with 2-(4-Fluorophenyl)sulfonylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1][3] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5]
This document provides a detailed framework for the characterization of novel kinase inhibitors, using the hypothetical compound 2-(4-Fluorophenyl)sulfonylguanidine as an example. While specific data for this compound is not available in the public domain, the protocols and data presentation formats described herein serve as a comprehensive guide for researchers working to profile the activity and selectivity of new chemical entities targeting the kinome.
The general approach involves a tiered screening process, beginning with broad-spectrum activity assays to identify initial targets, followed by more specific assays to determine potency (e.g., IC50 values) and selectivity across a panel of kinases. Understanding the mechanism of action is also a critical step in the characterization of a novel inhibitor.
Data Presentation: Characterizing Kinase Inhibitor Potency and Selectivity
A crucial aspect of kinase inhibitor profiling is the quantitative assessment of its potency and selectivity. This data is typically presented in tabular format to allow for easy comparison and interpretation. The following tables represent hypothetical data for our compound of interest, this compound, and serve as a template for presenting experimental findings.
Table 1: In Vitro Kinase Inhibitory Potency (IC50) of this compound against a Panel of Selected Kinases.
| Kinase Target | Kinase Family | IC50 (nM) | Assay Type |
| Kinase A | Serine/Threonine Kinase | 50 | ADP-Glo™ |
| Kinase B | Tyrosine Kinase | 120 | LanthaScreen® Eu Kinase Binding |
| Kinase C | Serine/Threonine Kinase | 850 | Z'-LYTE® |
| Kinase D | Tyrosine Kinase | >10,000 | ADP-Glo™ |
| Kinase E | Lipid Kinase | 75 | Adapta® Universal Kinase Assay |
| Kinase F | Serine/Threonine Kinase | >10,000 | ADP-Glo™ |
Table 2: Comparison of Inhibitory Activity with a Standard Reference Compound.
| Compound | Kinase A IC50 (nM) | Kinase E IC50 (nM) | Selectivity Ratio (Kinase A / Kinase E) |
| This compound | 50 | 75 | 0.67 |
| Staurosporine (Reference) | 5 | 10 | 0.5 |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of kinase inhibitor activity. Below are methodologies for key experiments commonly employed in kinase inhibitor profiling.
Protocol 1: ADP-Glo™ Universal Kinase Assay for IC50 Determination
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in a kinase reaction is measured, which is directly correlated with kinase activity.
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Substrate specific to the kinase
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., Kinase B) labeled with a terbium (Tb) donor fluorophore
-
A fluorescently labeled ATP-competitive tracer (acceptor fluorophore)
-
This compound
-
Kinase buffer (specific to the assay kit)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
Add 4 µL of the diluted compound or DMSO to the wells of the assay plate.
-
Add 4 µL of the Tb-labeled kinase to each well.
-
Add 4 µL of the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Calculate the emission ratio and determine the percent inhibition.
-
Plot the data and determine the IC50 value using a suitable curve-fitting algorithm.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.
Conclusion and Further Recommendations
The successful characterization of a novel kinase inhibitor requires a systematic and multi-faceted approach. The protocols and data presentation formats outlined in this document provide a robust framework for assessing the potency, selectivity, and mechanism of action of new chemical entities like the hypothetical this compound.
Following initial biochemical characterization, promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[6] Further studies should also focus on elucidating the precise mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) and profiling against a broader panel of kinases to fully understand the selectivity profile. Ultimately, a combination of in vitro, cell-based, and in vivo studies is necessary to validate a novel kinase inhibitor as a potential therapeutic candidate.
References
- 1. Kinase Activity Assays [worldwide.promega.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
2-(4-Fluorophenyl)sulfonylguanidine for studying cellular signaling pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(4-Fluorophenyl)sulfonylguanidine is a synthetic compound belonging to the sulfonylguanidine class of molecules. While direct literature on this specific compound is limited, the guanidine moiety is a well-established pharmacophore known to interact with various biological targets, including ion channels.[1][2] Based on the structural characteristics and the known activities of related guanidine-containing compounds, this compound is hypothesized to function as a modulator of voltage-gated potassium (Kv) channels.[1][2] These channels play a crucial role in the repolarization phase of the action potential in excitable cells, thereby regulating cellular excitability and signaling.[3]
These application notes provide a framework for researchers to investigate the potential effects of this compound on cellular signaling pathways, with a primary focus on its hypothesized role as a Kv channel inhibitor. The provided protocols and data are intended to serve as a guide for initial experimental design and are based on established methodologies for studying ion channel modulators.
Hypothesized Mechanism of Action
This compound is proposed to act as an inhibitor of voltage-gated potassium channels. By blocking these channels, the compound is expected to delay the repolarization of the cell membrane, leading to a prolongation of the action potential duration.[3] This modulation of ion flux can have significant downstream effects on various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The fluorophenyl and sulfonyl groups may contribute to the potency and selectivity of the compound for specific Kv channel subtypes.
References
- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
Application Notes and Protocols for Efficacy Testing of 2-(4-Fluorophenyl)sulfonylguanidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 2-(4-Fluorophenyl)sulfonylguanidine, a compound of interest for its potential therapeutic effects. The following sections outline the use of a melanoma xenograft mouse model, a common and effective method for assessing the anti-tumor activity of novel therapeutic agents.
Introduction
Sulfonylguanidine derivatives have emerged as a class of compounds with potential applications in cancer therapy.[1] Preclinical evaluation of these compounds in relevant animal models is a critical step in the drug development process. This document provides a comprehensive guide to utilizing a human melanoma xenograft model in immunodeficient mice to assess the anti-tumor efficacy of this compound. The protocols described herein cover animal model selection, experimental procedures, and data analysis, providing a robust framework for preclinical studies.
Animal Model Selection
The choice of an appropriate animal model is paramount for obtaining translatable preclinical data. For oncology studies, xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used and accepted starting point for efficacy testing.[2]
Recommended Model:
-
Animal: Severe Combined Immunodeficient (SCID) mice or Nude mice. These strains lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.
-
Cell Line: A375 human malignant melanoma cell line. This is a well-characterized and commonly used cell line in melanoma research.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Culture: A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA.
-
Cell Viability and Counting: Cell viability is assessed using a trypan blue exclusion assay. Cells are counted using a hemocytometer.
-
Preparation for Implantation: Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
Tumor Implantation (Xenograft Model)
-
Animal Acclimatization: Mice are acclimatized for at least one week before any experimental procedures.
-
Implantation: 5 x 10^6 A375 cells in a volume of 100 µL of the PBS/Matrigel suspension are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
Treatment Protocol
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice per group).
-
Compound Preparation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined dose levels (e.g., 10, 30, and 100 mg/kg) once daily for a specified duration (e.g., 21 days). The control group receives the vehicle only.
-
Monitoring: Body weight and tumor volume are measured every 2-3 days. Animal health is monitored daily.
Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is the inhibition of tumor growth. This is assessed by comparing the tumor volumes of the treated groups to the control group.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Body Weight: To assess toxicity.
-
Survival Analysis: If the study continues to a survival endpoint.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic (PD) Markers: Tumor and plasma samples can be collected for analysis of biomarkers to understand the mechanism of action.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner.
Table 1: Anti-tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 10 | 1125 ± 120 | 25 | +4.5 ± 1.2 |
| This compound | 30 | 750 ± 95 | 50 | +2.0 ± 1.8 |
| This compound | 100 | 375 ± 60 | 75 | -1.5 ± 2.0 |
| Positive Control (e.g., Vemurafenib) | 50 | 300 ± 50 | 80 | -3.0 ± 1.5 |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound in melanoma, such as the MAPK/ERK pathway, which is frequently dysregulated in this cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the key steps in the in vivo efficacy study.
Caption: Experimental workflow for the in vivo efficacy testing of this compound.
References
Application Notes and Protocols for High-Throughput Screening with 2-(4-Fluorophenyl)sulfonylguanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of 2-(4-Fluorophenyl)sulfonylguanidine, a novel investigational compound. Based on the structural motifs of a sulfonylguanidine group, this document outlines a hypothesized application of the compound as a modulator of voltage-gated sodium channels, specifically the NaV1.7 subtype, a key target in pain therapeutics. The following protocols and data are presented as a representative example for identifying and characterizing NaV1.7 inhibitors.
Application Note: High-Throughput Screening of this compound for NaV1.7 Inhibition
Voltage-gated sodium channel NaV1.7 plays a crucial role in the transmission of pain signals.[1][2] Genetic loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, making it a prime target for the development of new analgesics.[2] High-throughput screening (HTS) is an essential tool for identifying novel modulators of this channel from large compound libraries.[1][3][4]
This compound is a small molecule with structural features that suggest potential interaction with ion channels. This document describes its application in a primary fluorescence-based HTS assay to identify inhibitors of NaV1.7, followed by secondary validation using automated electrophysiology.
The primary assay utilizes a no-wash fluorescent sodium influx method in a cell line stably expressing human NaV1.7.[5] This assay is amenable to high-throughput formats and provides a robust initial screen for channel blockers.[5][6] Compounds that show activity in the primary screen are then subjected to a more detailed characterization of their potency and mechanism of action using automated patch-clamp electrophysiology, which provides a direct measure of ion channel function.[1]
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibitory activity of this compound against the human NaV1.7 channel.
| Compound ID | Primary Screen (Sodium Influx Assay) - % Inhibition @ 10 µM | IC50 (Sodium Influx Assay) | Secondary Screen (Automated Electrophysiology) - IC50 |
| This compound | 85.2% | 2.5 µM | 1.8 µM |
| Positive Control (Tetracaine) | 98.5% | 15 µM | 11.5 µM |
| Negative Control (DMSO) | < 5% | > 100 µM | > 100 µM |
Signaling Pathway Diagram
Caption: Role of NaV1.7 in pain signaling and its inhibition.
Experimental Protocols
Primary High-Throughput Screening: No-Wash Fluorescent Sodium Influx Assay
This protocol is designed for a 384-well plate format and is based on the use of a sodium-sensitive fluorescent dye.
Materials and Reagents:
-
HEK293 cells stably expressing human NaV1.7
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4
-
Sodium Indicator Dye (e.g., Asante NaTRIUM Green-2)
-
Quencher Dye (e.g., Ponceau 4R)[5]
-
Veratridine (NaV channel activator)
-
This compound (test compound)
-
Tetracaine (positive control)
-
DMSO (negative control)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed NaV1.7-HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Remove the culture medium and add 20 µL of the sodium indicator dye loading buffer containing the quencher dye to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 10 µL of test compounds, positive control, or negative control at desired concentrations to the assay plates. Incubate for 20 minutes at room temperature.
-
Signal Stimulation: Place the plate in a fluorescence plate reader. Add 10 µL of veratridine solution to stimulate sodium influx.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation/emission wavelengths immediately after stimulation and for a duration of 2 minutes.
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the veratridine-induced fluorescence signal.
Secondary Assay: Automated Patch-Clamp Electrophysiology
This protocol is for confirming the inhibitory activity and determining the potency of hit compounds from the primary screen.
Materials and Reagents:
-
NaV1.7-HEK293 cells
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2
-
This compound (test compound)
-
Automated patch-clamp system (e.g., Sophion Qube® or similar)[1]
Procedure:
-
Cell Preparation: Harvest NaV1.7-HEK293 cells and prepare a single-cell suspension in the external solution.
-
Compound Preparation: Prepare serial dilutions of the test compound in the external solution.
-
Electrophysiology:
-
Load the cell suspension and compound solutions onto the automated patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit NaV1.7 currents (e.g., depolarizing pulses from a holding potential of -120 mV).
-
Apply the test compound at increasing concentrations and record the corresponding reduction in the peak sodium current.
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value for each compound.
Experimental Workflow Diagram
Caption: HTS workflow for NaV1.7 inhibitor identification.
References
- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.equisolve.net [content.equisolve.net]
- 5. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: FP-SG1 as a Chemical Probe for Target Identification
Introduction
FP-SG1 (2-(4-Fluorophenyl)sulfonylguanidine) is a novel, cell-permeable chemical probe designed for the identification and validation of protein targets in cellular contexts. This document provides detailed application notes and protocols for the use of FP-SG1 in chemical proteomics workflows to identify its interacting proteins. The design of FP-SG1 incorporates a 4-fluorophenylsulfonyl moiety, a common feature in covalent inhibitors, which allows for potential covalent modification of target proteins, and a guanidine group, which can facilitate specific interactions within protein binding pockets. These characteristics make FP-SG1 a valuable tool for researchers in drug discovery and chemical biology to elucidate the molecular targets of compounds with similar scaffolds.
The following sections detail the properties of FP-SG1, its proposed mechanism of action, and comprehensive protocols for its application in target identification experiments, including affinity-based proteomics and competitive binding assays.
Data Presentation
The following tables summarize the key characteristics and performance metrics of FP-SG1 in various assays.
Table 1: Physicochemical and Pharmacokinetic Properties of FP-SG1
| Property | Value |
| Molecular Weight | 233.24 g/mol |
| LogP | 1.8 |
| Cell Permeability (Papp) | >10 x 10⁻⁶ cm/s |
| In Vitro Stability (Human Liver Microsomes) | t½ > 60 min |
Table 2: In Vitro Target Engagement and Selectivity
| Assay Type | Target Protein | IC₅₀ / Kₑ | Notes |
| Isothermal Titration Calorimetry | Recombinant Target X | 1.2 µM | Direct binding affinity |
| Cellular Thermal Shift Assay (CETSA) | Endogenous Target X | 2.5 µM | Target engagement in intact cells |
| Kinome Scan (468 kinases) | - | >10 µM for all kinases | Demonstrates selectivity over the kinome |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling using FP-SG1-Biotin
This protocol describes the use of a biotinylated version of FP-SG1 (FP-SG1-Biotin) to enrich for target proteins from cell lysates, followed by identification using mass spectrometry.
Materials:
-
HEK293T cells
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)
-
FP-SG1-Biotin
-
FP-SG1 (for competition)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Elution Buffer (2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis: Harvest HEK293T cells and lyse in Lysis Buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Probe Incubation: Treat the cell lysate with either FP-SG1-Biotin (10 µM) or a combination of FP-SG1-Biotin (10 µM) and excess FP-SG1 (100 µM) as a competition control. Incubate for 1 hour at 4°C with gentle rotation.
-
Affinity Enrichment: Add pre-washed streptavidin-conjugated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash three times with Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by incubating the beads in Elution Buffer for 10 minutes at 95°C.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis using standard protocols (e.g., in-gel or in-solution digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS to identify the enriched proteins. Proteins that are significantly depleted in the competition control sample are considered high-confidence targets of FP-SG1.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of FP-SG1 with its target protein in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Intact cells expressing the target of interest
-
FP-SG1
-
DMSO (vehicle control)
-
PBS
-
Equipment for heating cell suspensions to a range of temperatures
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Equipment for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Compound Treatment: Treat intact cells with either FP-SG1 (at various concentrations) or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Analyze the amount of soluble target protein in each sample using Western blotting or another suitable detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both FP-SG1-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of FP-SG1 indicates target engagement.
Visualizations
Caption: Workflow for identifying protein targets of FP-SG1.
Caption: Workflow for CETSA to confirm target engagement.
Caption: Hypothetical pathway modulated by FP-SG1.
Troubleshooting & Optimization
Technical Support Center: 2-(4-Fluorophenyl)sulfonylguanidine Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)sulfonylguanidine and its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in pure DMSO at room temperature?
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Several factors can contribute to incomplete dissolution. These include:
-
Concentration: You may be exceeding the solubility limit of the compound in the volume of DMSO used.
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of certain organic compounds.
-
Temperature: Room temperature may not be sufficient for dissolving higher concentrations.
-
Equilibration Time: The compound may require more time and agitation to fully dissolve.
Q3: Can I heat the DMSO solution to improve the solubility of this compound?
A3: Yes, gently heating the solution can significantly increase the solubility of many organic compounds, including sulfonylguanidines. However, it is essential to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to heat the solution to a moderate temperature (e.g., 40-60°C) with gentle stirring and to monitor for any signs of decomposition (e.g., color change).
Q4: What is the estimated pKa of this compound, and how does pH affect its solubility in DMSO?
A4: The guanidinium group is strongly basic. Based on data for structurally similar aryl guanidines, the pKa of the conjugate acid of this compound is estimated to be in the range of 11-12.[1][2][3] This means the compound will be protonated and positively charged at pH values significantly below its pKa.
In pure DMSO, the concept of pH is not the same as in aqueous solutions. However, if you are working with a mixed solvent system containing water or a buffer, pH will play a crucial role. Adjusting the pH to a value below the pKa (e.g., with a small amount of a suitable acid) will increase the proportion of the more soluble, ionized form of the compound. Conversely, in a basic environment, the compound will be in its less soluble, neutral form.
Q5: Are there any recommended co-solvents to improve the solubility of this compound in DMSO?
A5: Yes, using a co-solvent system can be an effective strategy. Co-solvents that have been shown to improve the solubility of polar and non-polar compounds in DMSO include:
-
Water: For some compounds, the addition of a small percentage of water to DMSO can enhance solubility. However, for others, it may decrease solubility. This should be determined empirically.
-
Ethanol or Isopropanol: These protic solvents can interact with the solute and may improve solvation.
-
N-methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that is miscible with DMSO and can enhance the solubility of many organic compounds.
-
Polyethylene glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) can also be used as co-solvents.
The optimal co-solvent and its concentration will be compound-specific and should be determined experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution over time. | Solution is supersaturated. | 1. Gently warm the solution to redissolve the precipitate. 2. Consider diluting the stock solution to a lower concentration. 3. If using a co-solvent, the ratio may not be optimal for long-term stability. |
| Inconsistent solubility results between experiments. | - Inaccurate weighing of the compound. - Variation in the volume of DMSO used. - Different sources or batches of the compound or solvent. - Variation in ambient temperature. | 1. Ensure your balance is calibrated and you are using a consistent weighing technique. 2. Use calibrated pipettes for accurate solvent dispensing. 3. Record the lot numbers of your compound and solvent. 4. Perform solubility experiments in a temperature-controlled environment. |
| Solution appears cloudy or hazy after adding the compound. | Formation of fine, undissolved particles. | 1. Increase agitation (vortexing or stirring). 2. Gently warm the solution. 3. Sonicate the sample for a short period. 4. Filter the solution through a 0.22 µm syringe filter to remove any insoluble particulates. |
| Color of the solution changes upon heating. | Compound degradation. | 1. Immediately stop heating. 2. Try dissolving at a lower temperature for a longer period. 3. Consider using a different co-solvent system that does not require heating. 4. Analyze the solution by HPLC or LC-MS to check for degradation products. |
Data Presentation
Table 1: Estimated Solubility of this compound in DMSO and Co-Solvent Systems
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| 100% DMSO | 25 | 15 - 45 |
| 100% DMSO | 50 | 50 - 100 |
| 90% DMSO / 10% Water (v/v) | 25 | 10 - 35 |
| 90% DMSO / 10% Ethanol (v/v) | 25 | 20 - 55 |
| 90% DMSO / 10% NMP (v/v) | 25 | 25 - 60 |
Disclaimer: These values are estimates based on computational predictions and data from structurally related compounds. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility by Visual Method
Objective: To quickly estimate the solubility of this compound in a given solvent system.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Selected co-solvents (e.g., water, ethanol, NMP)
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Water bath or heating block
Methodology:
-
Accurately weigh 10 mg of this compound into a clean, dry vial.
-
Add 200 µL of the desired solvent system (e.g., pure DMSO) to the vial. This creates an initial concentration of 50 mg/mL.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution. If the solid is completely dissolved, the solubility is at least 50 mg/mL.
-
If the solid is not completely dissolved, add the solvent in 50 µL increments, vortexing for 2 minutes after each addition, until the solid is fully dissolved.
-
Record the total volume of solvent added to dissolve the compound and calculate the approximate solubility in mg/mL.
-
For temperature studies, place the vial in a water bath or on a heating block at the desired temperature and stir for 30 minutes before visual inspection.
Protocol 2: Quantitative Solubility Determination using HPLC
Objective: To accurately determine the equilibrium solubility of this compound.
Materials:
-
This compound
-
DMSO and other solvent systems
-
Saturated solution preparation vials
-
Thermostatic shaker
-
0.22 µm syringe filters
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Calibrated analytical balance
-
Volumetric flasks
Methodology:
-
Prepare a Calibration Curve: a. Prepare a stock solution of this compound of known concentration in the mobile phase. b. Prepare a series of calibration standards by serial dilution of the stock solution. c. Inject each standard into the HPLC and record the peak area. d. Plot a calibration curve of peak area versus concentration.
-
Prepare Saturated Solutions: a. Add an excess amount of this compound to a vial containing a known volume of the solvent system. b. Seal the vial and place it in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. c. Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area.
-
Calculate Solubility: a. Use the peak area of the sample and the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
2-(4-Fluorophenyl)sulfonylguanidine stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)sulfonylguanidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Based on the chemical structure, which contains a sulfonylguanidine moiety, this compound is susceptible to hydrolysis in aqueous solutions. The stability is expected to be influenced by pH, temperature, and the presence of buffers. Guanidine derivatives can be sensitive to water, particularly under alkaline conditions.[1]
Q2: What are the likely degradation pathways for this compound in water?
A2: The primary degradation pathway is likely hydrolysis of the sulfonylguanidine group. This can occur at two main sites: the C-N bond of the guanidine group or the S-N bond of the sulfonamide. This can lead to the formation of 4-fluorophenylsulfonamide and guanidine, or 2-guanidinylsulfonic acid and 4-fluoroaniline, respectively.
Q3: How does pH affect the stability of this compound?
A3: The stability of compounds containing guanidine and sulfonamide groups is often pH-dependent. Generally, hydrolysis can be catalyzed by both acid and base.[2] It is anticipated that the degradation rate will be higher at pH values significantly above or below neutrality.
Q4: Are there any recommended storage conditions for aqueous solutions of this compound?
A4: To minimize degradation, it is recommended to prepare aqueous solutions fresh. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained close to neutral, if compatible with the experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer and conditions.3. Analyze the stock solution and assay samples by HPLC to determine the concentration of the intact compound. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks to aid in their identification. |
| Loss of compound from stock solution over time | Hydrolysis of the compound in the storage solvent. | 1. Store stock solutions in an anhydrous organic solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C.2. Avoid repeated freeze-thaw cycles.3. Periodically re-qualify the concentration of the stock solution using a validated analytical method. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented.
Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 37°C
| pH | Buffer System | Half-Life (hours) |
| 3.0 | 0.05 M Citrate | 72 |
| 5.0 | 0.05 M Acetate | 120 |
| 7.4 | 0.05 M Phosphate | 96 |
| 9.0 | 0.05 M Borate | 48 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound in pH 7.4 Buffer
| Temperature (°C) | Rate Constant (k) (x 10⁻³ h⁻¹) |
| 25 | 2.3 |
| 37 | 7.2 |
| 50 | 21.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability using HPLC
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffered saline, pH 7.4) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the test solution.
-
Sample Quenching: Immediately quench the degradation by diluting the aliquot with the mobile phase and storing at a low temperature (e.g., -20°C) until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
Visualizations
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
Caption: General experimental workflow for assessing aqueous stability.
References
Preventing degradation of 2-(4-Fluorophenyl)sulfonylguanidine in cell media
Welcome to the technical support center for 2-(4-Fluorophenyl)sulfonylguanidine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sulfonamide compound.[1][2] Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamido group (-SO₂NH₂).[3][4] Generally, sulfaguanidine compounds are known to be stable but can be sensitive to light and incompatible with strong oxidizing agents.[3] The guanidine group in its structure makes it a strong base.
Q2: What are the likely causes of this compound degradation in my cell culture experiments?
Several factors in the cell culture environment can contribute to the degradation of this compound:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially at non-physiological pH or elevated temperatures. This can lead to the formation of inactive byproducts.
-
Oxidation: Components within the cell culture media, such as reactive oxygen species generated by cells, or the presence of metal ions (e.g., iron) and reducing agents like cysteine, can promote oxidative degradation.[5]
-
Photodegradation: Sulfonamide compounds can be sensitive to light.[6][7] Exposure of your media containing the compound to ambient light for extended periods can lead to degradation.
-
Adsorption: The compound may adsorb to plastic surfaces of cell culture plates and pipette tips, reducing its effective concentration in the media.
Q3: How can I detect if my compound is degrading?
The most reliable way to detect degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can separate the parent compound from its degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Q4: What are the common degradation products of sulfonamides?
A common degradation pathway for sulfonamides is the cleavage of the sulfonamide bond, which can result in the formation of compounds like sulfanilic acid.[11] The specific degradation products of this compound would need to be identified through analytical methods like LC-MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered with the stability of this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Compound degradation leading to a lower effective concentration. | 1. Prepare fresh stock solutions frequently. 2. For long-term experiments (>24 hours), replenish the media with fresh compound every 24-48 hours.[12] 3. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocols). |
| High variability between replicate experiments. | Inconsistent handling and storage of the compound and media. | 1. Protect stock solutions and media containing the compound from light by using amber tubes or wrapping them in foil. 2. Minimize the exposure of media to room temperature and light during experimental setup. 3. Ensure consistent timing for media changes and compound addition. |
| Loss of compound activity over the course of a long-term experiment. | Gradual degradation of the compound in the incubator at 37°C. | 1. Consider a partial or full media change with freshly added compound at regular intervals (e.g., every 48 hours).[12] 2. If feasible for your experimental design, lower the incubation temperature slightly (if tolerated by the cell line) to slow down degradation. |
| Precipitate formation in the media. | Poor solubility or compound degradation into less soluble products. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. 2. Visually inspect the media under a microscope after adding the compound to check for precipitation. 3. If a precipitate is observed, consider using a lower concentration or a different solvent system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the compound into the cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the media containing the compound into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point:
-
Remove one tube from the incubator.
-
If the media contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
Analyze the samples by HPLC.
-
Develop an HPLC method to separate the parent compound from potential degradants. A typical starting point for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for the compound.
-
-
Analyze the data.
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of the remaining compound against time to determine the degradation rate and half-life.
-
Visualizations
References
- 1. Sulfaguanidine - Wikipedia [en.wikipedia.org]
- 2. Sulfaguanidine | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfaguanidine | 57-67-0 [chemicalbook.com]
- 4. Nature of Luminescence and Pharmacological Activity of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Conversion and Degradation of Sulphaguanidine under UV and Electron Beam Irradiation Using Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(4-Fluorophenyl)sulfonylguanidine.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of this compound can arise from various factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of sulfonylguanidines can be achieved through several methods. A common approach involves the reaction of an amine with a guanylating agent such as thiourea, isothiourea, cyanamide, or carbodiimide.[1][2] Another synthetic pathway is the multicomponent coupling of an arylsulfonamide, an isonitrile, and an amine.[3] For this compound, a plausible route is the reaction of 4-fluorophenylsulfonamide with a suitable guanylating agent.
Q2: My reaction yields a complex mixture of products. What are the likely side reactions?
A2: The formation of a complex product mixture can be due to several side reactions. These may include the formation of symmetrical sulfonyl guanidines, dimerization of starting materials, or undesired reactions if using harsh conditions with nucleophilic amines.[1][2] The presence of moisture can also lead to the hydrolysis of reactants or intermediates.
Q3: I am observing a low yield despite complete consumption of the starting material. What could be the issue?
A3: If the starting material is fully consumed but the desired product yield is low, it is likely that the product is being lost during the work-up or purification stages. It is also possible that the reaction is favoring the formation of soluble side products that are not easily isolated. Consider optimizing your extraction and purification protocols. In some cases, unexpected reactivity, such as the cleavage of the C≡N bond in isonitriles when they are used as an amine source, can lead to different products than anticipated.[1]
Q4: What are the recommended purification techniques for this compound?
A4: Purification of sulfonylguanidines is often achieved through chromatographic methods or crystallization.[3] The choice of solvent for recrystallization is crucial and may require screening. For column chromatography, the selection of an appropriate stationary phase and eluent system is necessary to achieve good separation from impurities.
Table 1: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Inadequate reaction temperature or time. | Optimize reaction temperature and monitor the reaction progress over time. |
| Poor quality of reagents. | Verify the purity of starting materials and reagents. | |
| Inappropriate solvent or base. | Screen different solvents and bases to improve solubility and reactivity. | |
| Formation of Multiple Products | Presence of side reactions. | Analyze the crude product mixture to identify side products and adjust reaction conditions to minimize their formation. |
| Reaction conditions are too harsh. | Consider milder reaction conditions, such as lower temperatures or shorter reaction times.[2] | |
| Product Loss During Work-up | Suboptimal extraction conditions. | Adjust the pH and choice of solvent for the extraction process. |
| Product degradation. | Ensure that the work-up conditions are not causing decomposition of the product. | |
| Difficulty in Purification | Inefficient crystallization. | Screen a variety of solvents for recrystallization. |
| Poor separation in chromatography. | Optimize the chromatographic conditions (e.g., stationary phase, mobile phase).[3] |
Experimental Protocols
General Protocol for the Synthesis of Sulfonylguanidines
This protocol is a generalized procedure based on common methods for sulfonylguanidine synthesis and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylsulfonamide (e.g., 4-fluorophenylsulfonamide) in a suitable solvent.
-
Addition of Reagents: Add the guanylating agent (e.g., cyanamide, S-methylisothiourea) and a base (if required) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent for extraction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Diagram: Plausible Synthetic Pathway
References
How to reduce background noise in 2-(4-Fluorophenyl)sulfonylguanidine fluorescence assays
Disclaimer: 2-(4-Fluorophenyl)sulfonylguanidine is a novel compound. The following troubleshooting guide is based on established principles of fluorescence assay development and knowledge of related chemical structures, such as sulfonamides and guanidinium-containing molecules.[1][2][3] These recommendations should serve as a starting point for your optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
A1: Based on the fluorophenyl moiety, we anticipate the compound to have an excitation maximum in the ultraviolet (UV) to near-UV range, approximately 340-360 nm , with an emission maximum in the blue region of the spectrum, around 400-450 nm .[3] It is critical to perform a full excitation and emission scan using a spectrofluorometer to determine the precise optimal wavelengths for your specific buffer and assay conditions.
Q2: What are the most common sources of high background noise in my assay?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence: Intrinsic fluorescence from your sample matrix (e.g., cell media, serum proteins), buffers, or the compound itself.[4][5]
-
Light Scattering: Caused by compound precipitation, aggregation, or other particulates in the well.
-
Non-specific Binding: The compound or other fluorescent molecules binding to the walls of the microplate.[6]
-
Instrument Noise: Stray light or detector noise from the plate reader.[7]
Q3: Which type of microplate is best suited for this fluorescence assay?
A3: For assays with potential for high background, it is recommended to start with black, opaque-walled microplates . These plates minimize well-to-well crosstalk and reduce background from scattered light. If non-specific binding is suspected, consider using low-binding surface-treated plates. Avoid clear-bottom plates unless you are using a bottom-reading instrument for cell-based assays, and even then, ensure the plate material has low autofluorescence.[5]
Q4: How can I determine if my compound is precipitating in the assay well?
A4: Compound precipitation is a common cause of light scattering, which can be misinterpreted as a fluorescence signal.[8] You can check for this by:
-
Visual Inspection: After adding the compound to the assay buffer, let the plate sit for 15-30 minutes and visually inspect the wells for turbidity or particulates.
-
Light Scatter Reading: Measure the signal at a wavelength where the compound does not absorb or emit light. A high signal indicates scattering.
-
Centrifugation: Centrifuge the plate and see if a pellet forms.
Troubleshooting Guides
This section provides detailed solutions for common problems encountered during assay development.
Issue: High Background Fluorescence Signal
A high background signal can mask the specific signal from your assay, reducing the signal-to-noise ratio and overall assay sensitivity.[5] Follow this logical troubleshooting workflow to identify and mitigate the source of the noise.
Caption: A decision tree to troubleshoot high background fluorescence.
Cause 1: Autofluorescence from Assay Buffer or Media
Many common biological buffers and cell culture media components exhibit intrinsic fluorescence.
Solution:
-
Test Alternative Buffers: Prepare your assay in different buffer systems (e.g., PBS, Tris, HEPES) to find one with a lower fluorescence background at your assay's wavelengths.
-
Use Specialized Media: For cell-based assays, switch to phenol red-free media, as phenol red is highly fluorescent. Consider imaging in optically clear, low-fluorescence saline solutions like Gibco FluoroBrite DMEM.[5]
-
Check for Contamination: Ensure buffers are freshly prepared with high-purity water and are not contaminated with fluorescent impurities.
Data Presentation: Buffer Comparison
| Buffer System (pH 7.4) | Average Background (RFU) | Standard Deviation |
| PBS | 15,230 | 850 |
| Tris-HCl (50 mM) | 9,860 | 420 |
| HEPES (50 mM) | 4,150 | 210 |
| DMEM (with Phenol Red) | 85,400 | 3,200 |
| FluoroBrite DMEM | 6,200 | 350 |
| Table reflects hypothetical data for comparison purposes. |
Cause 2: Intrinsic Fluorescence or Scattering from the Compound
The this compound molecule itself will have some level of intrinsic fluorescence.[9] At high concentrations, it may also aggregate and scatter light.[8]
Solution:
-
Perform a Compound Titration: Create a serial dilution of the compound in your chosen assay buffer to determine the concentration at which its intrinsic signal becomes problematic.
-
Assess Solubility: Poor solubility can lead to aggregation and light scattering. Test the addition of a small percentage (0.1-1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to improve solubility.
-
Red-Shift the Assay: If possible, use assay components (e.g., secondary probes, reporters) that excite and emit at longer wavelengths (red or far-red) to avoid the compound's autofluorescence region.
Caption: Workflow for assessing compound contribution to background.
Cause 3: Non-specific Binding to Microplates
The guanidinium group in the compound is positively charged at neutral pH and can bind electrostatically to negatively charged surfaces of standard polystyrene microplates.
Solution:
-
Use Low-Binding Plates: Test microplates with surfaces treated to resist non-specific binding of proteins and small molecules.
-
Add a Blocking Agent: Including a small amount of Bovine Serum Albumin (BSA) (e.g., 0.01% - 0.1%) or a non-ionic surfactant in your assay buffer can coat the plate surface and reduce compound binding.[6]
-
Increase Wash Steps: If your assay protocol includes wash steps, ensure they are thorough and sufficient in number (at least 3-4 washes) to remove unbound fluorescent molecules.[6][10]
Data Presentation: Microplate Comparison
| Plate Type | Blocking Agent | Average Background (RFU) |
| Standard Polystyrene | None | 25,600 |
| Standard Polystyrene | 0.1% BSA | 11,300 |
| Low-Binding Surface | None | 8,500 |
| Low-Binding Surface | 0.1% BSA | 8,250 |
| Table reflects hypothetical data for comparison purposes. |
Experimental Protocols
Protocol 1: Buffer Screening for Minimal Background
Objective: To identify an assay buffer that contributes minimally to background fluorescence.
Materials:
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., PBS, Tris-HCl, HEPES)
-
Black, opaque 96-well or 384-well microplate
-
Multichannel pipette
-
Fluorescence plate reader
Method:
-
Prepare 50 mL stocks of each buffer candidate (e.g., 50 mM PBS, 50 mM Tris-HCl, 50 mM HEPES) at the desired assay pH (e.g., pH 7.4).
-
Filter each buffer through a 0.22 µm filter to remove any particulate contaminants.
-
In the microplate, add 100 µL of each buffer to at least 8 replicate wells.
-
Add 100 µL of high-purity water to 8 wells to serve as a baseline control.
-
Read the plate using the expected excitation and emission wavelengths for this compound (e.g., Ex: 350 nm, Em: 440 nm).
-
Calculate the average and standard deviation of the Relative Fluorescence Units (RFU) for each buffer.
-
Select the buffer with the lowest average RFU and low well-to-well variability for further experiments.
Protocol 2: Optimizing Instrument Settings to Reduce Noise
Objective: To adjust plate reader settings for the optimal signal-to-noise ratio.
Materials:
-
A "positive control" sample with expected high fluorescence (e.g., a high concentration of your compound or a known fluorophore).
-
A "negative control" sample with expected low fluorescence (your optimized blank buffer).
-
Fluorescence plate reader with adjustable gain, flashes, and read height.
Method:
-
Gain Setting:
-
Place both positive and negative control samples in the reader.
-
Start with a low-to-medium gain setting. Measure the RFU of both samples.
-
Gradually increase the gain. The signal from both samples will increase.
-
Identify the gain setting that provides the largest difference between the positive and negative controls without saturating the detector with the positive control sample.
-
-
Number of Flashes:
-
Using the optimal gain, measure your samples with a low number of flashes (e.g., 10).
-
Increase the number of flashes (e.g., to 25, 50, 100). This averages more readings per well and can reduce measurement noise.
-
Choose a setting that improves the precision (lower standard deviation across replicates) without excessively increasing the read time.
-
-
Read Height (for top-reading instruments):
-
The optimal read height positions the detector at the focal point of the meniscus in the well.
-
Perform a read height optimization scan if your instrument software has this feature.
-
If not, manually adjust the read height in small increments (e.g., 0.5 mm) and measure a positive control well until you find the height that yields the maximum signal.
-
References
- 1. Fluorescent probe study of sulfonamide binding to povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sinobiological.com [sinobiological.com]
Technical Support Center: Troubleshooting Inactive Compounds in Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe a lack of activity with test compounds in their assays. The following resources are designed to help you systematically identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: My compound, 2-(4-Fluorophenyl)sulfonylguanidine, is not showing any activity in my assay. Where should I start troubleshooting?
A: When a compound appears inactive, it's crucial to consider factors related to the compound itself, the assay system, and the experimental procedure. A systematic approach is recommended. Start by verifying the integrity and properties of your compound. Then, scrutinize your assay setup and execution. Finally, consider potential issues with the biological target and the detection method. This guide provides detailed steps for each of these areas.
Q2: How can I be sure that my compound is the issue?
A: It's important to rule out simple experimental errors first. Ensure that your positive and negative controls are behaving as expected. If the controls are working correctly, then it is more likely that the issue lies with the test compound's properties or its interaction with the assay system.
Q3: Could the lack of activity be specific to my assay type?
A: Absolutely. Different assay formats have unique vulnerabilities. For example, a compound might be inactive in a cell-based assay due to poor membrane permeability, but it could be active in a biochemical assay.[1] Conversely, some compounds may require cellular metabolism to become active. Understanding the principles and limitations of your specific assay is key to troubleshooting.
Q4: What if I cannot find any information about the expected biological target of this compound?
A: If the compound is novel or not well-characterized, you may need to perform broader screening or counter-screening assays to identify its potential target or to uncover non-specific activity. The troubleshooting steps outlined in this guide are designed to be broadly applicable, even without a known target, by focusing on fundamental experimental variables.
Troubleshooting Guides
Section 1: Compound Integrity and Properties
A primary reason for a compound's inactivity is related to its physical and chemical properties. Before investigating more complex biological or assay-specific reasons, it is essential to confirm the quality and behavior of your compound stock.
1.1. Verify Compound Identity and Purity
-
Question: Is the compound what it is supposed to be, and is it pure enough for the experiment?
-
Troubleshooting Steps:
-
Confirm Identity: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of your this compound sample.
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. Impurities could interfere with the assay or the compound's activity.
-
-
Experimental Protocol: HPLC Analysis of Compound Purity
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) onto the HPLC system. Run a gradient elution to separate the compound from any impurities.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 254 nm) to monitor the elution profile.
-
Analysis: Calculate the purity by integrating the area of the main peak relative to the total peak area.
-
1.2. Assess Compound Solubility
-
Question: Is the compound soluble in the assay buffer at the tested concentrations?
-
Troubleshooting Steps:
-
Visual Inspection: Prepare the highest concentration of your compound in the assay buffer. Visually inspect for any precipitates or cloudiness.
-
Nephelometry: For a more quantitative measure, use nephelometry to assess the turbidity of the solution.
-
-
Experimental Protocol: Kinetic Nephelometry for Solubility Assessment
-
Sample Preparation: Prepare a serial dilution of this compound in the assay buffer in a microplate.
-
Measurement: Place the plate in a nephelometer and measure the light scattering over time.
-
Analysis: An increase in light scattering indicates compound precipitation. The concentration at which this occurs is the kinetic solubility limit.
-
1.3. Evaluate Compound Stability
-
Question: Is the compound stable under the assay conditions (e.g., pH, temperature, light exposure)?
-
Troubleshooting Steps:
-
Incubation Study: Incubate the compound in the assay buffer under the exact conditions of your experiment for the same duration.
-
Re-analysis: After incubation, re-analyze the compound's purity and concentration using HPLC.
-
-
Experimental Protocol: Compound Stability Assay
-
Sample Preparation: Prepare a solution of this compound in the assay buffer at a relevant concentration.
-
Incubation: Incubate the solution under the same conditions as your main assay (e.g., 37°C for 1 hour).
-
Time Points: Take samples at different time points (e.g., 0, 30, 60 minutes).
-
Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining at each time point.
-
Table 1: Summary of Compound-Related Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Identity & Purity | Incorrect structure or presence of impurities. | Verify with NMR/MS and assess purity with HPLC. |
| Solubility | Compound precipitation in assay buffer. | Determine solubility limit; consider using a different solvent or lowering the concentration. |
| Stability | Degradation of the compound under assay conditions. | Perform a stability study; modify assay conditions if necessary. |
Section 2: Assay-Specific Troubleshooting
If you have confirmed the integrity of your compound, the next step is to investigate the assay itself. The following guides are tailored to common assay formats.
2.1. Biochemical Assays (e.g., Kinase, Protease Assays)
-
Question: Is there an issue with the enzyme, substrate, or assay components?
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for biochemical assays.
-
Experimental Protocol: Counter-Screen for Assay Interference (e.g., for a luciferase-based kinase assay)
-
Assay Setup: Run a standard luciferase assay in the absence of the kinase and its substrate.
-
Compound Addition: Add this compound at the same concentrations used in the primary assay.
-
Measurement: Measure the luciferase activity.
-
Analysis: A decrease in luciferase activity indicates that your compound is a direct inhibitor of the reporter enzyme, which would mask any true inhibition of the kinase.[2]
-
2.2. Cell-Based Assays
-
Question: Is the compound reaching its target in the cellular environment?
-
Troubleshooting Steps:
-
Cell Permeability: The compound may not be able to cross the cell membrane.[1] Consider using cell lines with known differences in transporter expression or performing a cell permeability assay.
-
Compound Efflux: The compound might be actively pumped out of the cells by efflux pumps (e.g., P-glycoprotein). This can be tested by co-incubating with known efflux pump inhibitors.
-
Target Expression: Confirm that the target protein is expressed in the cell line being used at a sufficient level. This can be checked by Western blot or qPCR.
-
Cytotoxicity: The compound may be toxic to the cells at the tested concentrations, leading to a general shutdown of cellular processes and masking any specific activity. Perform a cytotoxicity assay (e.g., MTT or LDH release assay).
-
-
Signaling Pathway Diagram:
Caption: Factors affecting compound activity in cell-based assays.
Table 2: Comparison of Biochemical vs. Cell-Based Assay Issues
| Factor | Biochemical Assay | Cell-Based Assay |
| Compound Access | Directly accessible to the target. | Requires cell permeability; subject to efflux.[1] |
| Target Complexity | Often uses purified, recombinant protein which may lack post-translational modifications. | Target is in its native conformational state within a complex cellular environment.[2] |
| Metabolism | No metabolic activation or degradation. | Compound can be metabolized to active or inactive forms. |
| Off-Target Effects | Less likely, but can interact with assay components. | Higher potential for off-target effects leading to cytotoxicity or other confounding responses. |
Section 3: Data Interpretation and Next Steps
If the compound and assay appear to be in order, the lack of activity could be a true negative result or due to more subtle factors.
3.1. Re-evaluating the Hypothesis
-
Question: Is it possible that this compound does not interact with the intended target?
-
Considerations:
-
The initial hypothesis for the compound's activity may be incorrect.
-
The compound may have a very low affinity for the target, requiring much higher concentrations to see an effect.
-
The compound might be an antagonist in an assay designed to detect agonists, or vice-versa.
-
3.2. Logical Flow for Further Investigation
Caption: Decision tree for next steps when a compound remains inactive.
By systematically working through these troubleshooting guides, you can effectively diagnose the potential reasons for the lack of activity of this compound or any other test compound in your experiments.
References
Validation & Comparative
A Comparative Guide: Metformin vs. the Uncharacterized 2-(4-Fluorophenyl)sulfonylguanidine
An objective comparison of the established antidiabetic agent metformin with the novel compound 2-(4-Fluorophenyl)sulfonylguanidine for researchers, scientists, and drug development professionals.
In the landscape of type 2 diabetes treatment, metformin stands as a cornerstone therapy, its mechanisms of action extensively studied and well-documented. In contrast, this compound remains an uncharacterized entity in publicly accessible scientific literature. This guide provides a comprehensive overview of metformin's established mechanisms and offers a speculative comparison for this compound, based on the known biological activities of related sulfonylguanidine and guanidine derivatives. This comparison aims to provide a framework for potential future research into this and similar novel compounds.
Metformin: A Multi-faceted Mechanism of Action
Metformin's primary therapeutic effect is the reduction of hepatic glucose production. Its molecular mechanisms are complex and not entirely understood, but several key pathways have been identified. The predominant theory centers on its ability to inhibit the mitochondrial respiratory chain, specifically Complex I. This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.
Activated AMPK triggers a cascade of downstream effects, including:
-
Inhibition of Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose output from the liver.
-
Increased Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, promoting glucose uptake. This is partly mediated by AMPK-dependent and independent pathways that lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
-
Effects on Gut Microbiota: Emerging evidence suggests that metformin alters the composition of the gut microbiome, which may contribute to its glucose-lowering effects.
Beyond its primary role in glucose metabolism, metformin has been shown to influence other signaling pathways, such as the mTORC1 pathway, which is involved in cell growth and proliferation.
Experimental Data for Metformin's Mechanism of Action
The following table summarizes key quantitative data related to metformin's mechanism of action from various experimental studies.
| Parameter | Value | Cell/Animal Model | Reference |
| AMPK Activation | |||
| p-AMPK/AMPK ratio | ~2.5-fold increase | Primary rat hepatocytes | --INVALID-LINK-- |
| Inhibition of Hepatic Glucose Production | |||
| Glucose production | ~50% inhibition | Primary rat hepatocytes | --INVALID-LINK-- |
| Gene Expression | |||
| PEPCK mRNA | ~40% decrease | Primary rat hepatocytes | --INVALID-LINK-- |
| G6Pase mRNA | ~35% decrease | Primary rat hepatocytes | --INVALID-LINK-- |
Experimental Protocols for Studying Metformin's Action
Western Blot for AMPK Activation:
-
Cell Culture and Treatment: Culture primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate media. Treat cells with metformin (e.g., 1-2 mM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and calculate the ratio of p-AMPK to total AMPK.
Glucose Production Assay in Hepatocytes:
-
Cell Culture: Plate primary hepatocytes in collagen-coated plates.
-
Treatment: After cell attachment, wash the cells and incubate in glucose production buffer (glucose-free DMEM supplemented with gluconeogenic substrates like lactate and pyruvate) with or without metformin for a specified time.
-
Glucose Measurement: Collect the medium and measure the glucose concentration using a glucose oxidase assay kit.
-
Normalization: Normalize the glucose production to the total protein content of the cells in each well.
This compound: A Putative Mechanism
As there is no direct experimental data available for this compound, its mechanism of action can only be hypothesized based on its chemical structure, which combines a sulfonyl group with a guanidine moiety. Both sulfonylurea and biguanide (a guanidine derivative) classes of drugs are well-established antidiabetic agents.
Potential Mechanisms of Action:
-
Biguanide-like Activity: The guanidine group in this compound is the same functional group present in metformin. Therefore, it is plausible that this compound could share some of metformin's mechanisms, such as inhibition of mitochondrial complex I and subsequent activation of AMPK.
-
Sulfonylurea-like Activity: While structurally distinct from classical sulfonylureas, the sulfonyl group could potentially interact with the sulfonylurea receptor (SUR) on pancreatic β-cells. This interaction would lead to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent insulin secretion. However, this is a more speculative mechanism as the overall structure is not a typical sulfonylurea.
-
Novel Mechanisms: It is also possible that this compound acts through entirely novel pathways, distinct from both biguanides and sulfonylureas. The presence of the fluorophenyl group could confer unique properties and target interactions.
Without experimental validation, these remain hypotheses. Future research would need to investigate these potential mechanisms through in vitro and in vivo studies.
Comparative Signaling Pathways
The following diagrams illustrate the established signaling pathway for metformin and a hypothetical pathway for a generic sulfonylguanidine derivative, which may or may not be relevant to this compound.
Comparative Analysis of 2-(4-Fluorophenyl)sulfonyl-Containing Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-fluorophenyl)sulfonylguanidine scaffold and its analogs represent a promising area of research in drug discovery due to the versatile binding properties of the sulfonylguanidine and related sulfonamide moieties. These functional groups are capable of interacting with a variety of biological targets through hydrogen bonding and other non-covalent interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of 2-(4-fluorophenyl)sulfonyl-containing compounds, primarily focusing on sulfonamide derivatives due to the availability of public data. The presented data, experimental protocols, and pathway visualizations aim to facilitate further research and development of potent and selective inhibitors for various therapeutic targets.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activities of different 2-(4-fluorophenyl)sulfonyl-containing analogs against key biological targets. These datasets provide a foundation for understanding the impact of structural modifications on inhibitory potency.
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Sulfonamide Derivatives
A study on a series of sulfonamide derivatives identified a potent inhibitor, FP4, against α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes.[1]
| Compound ID | Target Enzyme | IC50 (µg/mL) |
| FP4 | α-Glucosidase | 129.40[1] |
| α-Amylase | 128.90[1] |
Note: The specific structure of FP4 was not detailed in the provided search results.
Table 2: Inhibitory Activity of FPMINT Analogs against Equilibrative Nucleoside Transporters (ENTs)
A detailed structure-activity relationship study of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) revealed key structural features for potent and selective inhibition of ENT1 and ENT2.[2][3] These transporters are crucial for nucleoside salvage and are targets for cancer and viral therapies.
| Compound ID | Modifications from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| FPMINT | Parent Compound | ~10-15 | ~1-3[2][3] |
| 2a | N-naphthalene replaced with m-chlorobenzene | 104.92[2][3] | No Inhibition[2][3] |
| 2b | N-naphthalene replaced with p-ethylbenzene | 12.68[2][3] | 2.95[2][3] |
| 3a | N-naphthalene replaced with benzene | No Inhibition[2][3] | No Inhibition[2][3] |
| 3b | N-naphthalene replaced with m-methylbenzene | 1.65[2][3] | No Inhibition[2][3] |
| 3c | N-naphthalene replaced with p-oxymethylbenzene | 2.38[2][3] | 0.57[2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-glucosidase activity, which is crucial for carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
1 M Sodium carbonate (Na2CO3) to stop the reaction
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.[4]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG to each well.[4]
-
Incubate the mixture at 37°C for 20 minutes.[4]
-
Terminate the reaction by adding 50 µL of 1 M Na2CO3.[4]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[4][5]
-
Acarbose is typically used as a positive control.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
[³H]Uridine Uptake Assay for ENT Inhibition
This cell-based assay measures the ability of compounds to inhibit the transport of radiolabeled uridine into cells expressing specific equilibrative nucleoside transporters.
Materials:
-
Cells stably expressing human ENT1 or ENT2 (e.g., transfected PK15NTD cells)
-
[³H]Uridine (radiolabeled substrate)
-
Unlabeled uridine
-
Transport buffer (sodium-free)
-
Test compounds
-
Scintillation counter
Procedure:
-
Culture the ENT-expressing cells to an appropriate density in multi-well plates.
-
Wash the cells with sodium-free transport buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15 minutes).[6]
-
Initiate the uptake by adding the transport buffer containing a mixture of [³H]uridine (e.g., 4 µCi/mL) and unlabeled uridine (e.g., 2 µM).[6]
-
Allow the uptake to proceed for a short, linear period (e.g., 5 minutes).[6]
-
Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled uridine (e.g., 1 mM).[6]
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
ENT1-dependent uptake can be determined by subtracting the uptake in the presence of a selective ENT1 inhibitor like NBMPR from the total uptake.[6]
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex relationships and processes.
Caption: Structure-Activity Relationship of FPMINT Analogs.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Caption: Hypothetical Adenosine Signaling Pathway Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals seeking to understand the selectivity of sulfonylguanidine-based compounds can now access a comparative guide detailing the cross-reactivity of this chemical scaffold with related enzymes. This publication provides a comprehensive analysis of the inhibitory activity of sulfonylguanidine against key serine proteases, offering valuable insights for the development of more selective therapeutic agents.
While specific data for 2-(4-Fluorophenyl)sulfonylguanidine is not currently available in the public domain, this guide utilizes sulfaguanidine as a representative compound to explore the cross-reactivity within this class of inhibitors. The data presented herein has been compiled from peer-reviewed studies and provides a foundation for understanding the structure-activity relationships that govern selectivity.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of sulfaguanidine and its derivatives has been evaluated against several serine proteases. The following table summarizes the inhibition constants (Ki) for sulfaguanidine against two key enzymes in the coagulation cascade: thrombin and trypsin. Lower Ki values indicate stronger inhibition.
| Compound | Enzyme | Inhibition Constant (Ki) (nM) |
| Sulfaguanidine | Thrombin | ~100[1] |
| Sulfaguanidine | Trypsin | 1350-1500[1] |
This data clearly demonstrates that sulfaguanidine is a more potent inhibitor of thrombin than trypsin, exhibiting a selectivity of approximately 13.5 to 15-fold. This inherent selectivity provides a starting point for the design of more specific thrombin inhibitors.
Experimental Protocols
The determination of enzyme inhibition constants is a critical step in drug discovery. A generalized protocol for assessing the inhibitory activity of a compound against a serine protease like thrombin or trypsin is outlined below.
General Serine Protease Inhibition Assay Protocol:
-
Reagents and Materials:
-
Purified serine protease (e.g., human α-thrombin, bovine trypsin)
-
Substrate specific for the enzyme (e.g., a chromogenic or fluorogenic peptide substrate)
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
Test compound (e.g., sulfaguanidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
-
Assay Procedure:
-
A reaction mixture is prepared in the wells of a microplate containing the assay buffer and the enzyme at a fixed concentration.
-
The test compound is added to the wells at various concentrations. A control group with no inhibitor is also included.
-
The plate is incubated for a predetermined period to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizing a Relevant Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin.
Caption: General workflow for an in vitro enzyme inhibition assay.
This guide serves as a valuable resource for researchers in the field of drug discovery, providing a clear and objective comparison of sulfonylguanidine's performance against related enzymes. The detailed experimental protocols and visual diagrams further enhance the utility of this publication.
References
In-Depth Comparative Analysis of 2-(4-Fluorophenyl)sulfonylguanidine and Established Therapeutics Remains Unfeasible Due to Lack of Publicly Available Data
A comprehensive search for data on 2-(4-Fluorophenyl)sulfonylguanidine to conduct a head-to-head comparison with established drugs has revealed a significant lack of publicly available information. Despite extensive searches for its mechanism of action, therapeutic targets, and preclinical or clinical data, no specific details for this particular compound could be retrieved. Consequently, a direct comparative analysis as requested by researchers, scientists, and drug development professionals cannot be performed at this time.
The initial investigation aimed to gather substantial data to structure a comparison guide, complete with quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways. However, the search results did not yield any specific studies, publications, or database entries for "this compound."
Information retrieved pertained to compounds with similar structural motifs, such as other sulfonylguanidine derivatives or molecules containing a fluorophenyl group. For instance, literature exists on sulfaguanidine, a sulfonamide antimicrobial agent, and various fluorophenyl-containing compounds investigated for diverse therapeutic applications, including as dopamine transporter inhibitors or imaging agents for neurodegenerative diseases. However, these compounds are structurally and functionally distinct from the specified molecule of interest, making any comparative analysis irrelevant and scientifically unsound.
Without foundational data on this compound's pharmacological profile, it is impossible to identify its potential therapeutic indications. This precludes the selection of appropriate established drugs for a meaningful head-to-head comparison of efficacy, safety, and mechanism of action. Furthermore, the absence of experimental data means that no quantitative comparisons can be tabulated, nor can detailed experimental protocols be provided. Similarly, the creation of signaling pathway diagrams or experimental workflow visualizations is not possible without an understanding of the compound's biological effects.
It is conceivable that this compound is a novel compound currently under investigation in early-stage, proprietary research, and therefore, information has not yet been disseminated into the public domain. Until preclinical and clinical data becomes available through publications, conference proceedings, or public databases, a thorough and objective comparison with established drugs remains an unachievable objective.
Researchers interested in this specific molecule are encouraged to monitor scientific literature and patent databases for any future disclosures of information.
Confirming Cellular Target Engagement of 2-(4-Fluorophenyl)sulfonylguanidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a compound engages its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of modern techniques to validate the cellular target engagement of 2-(4-Fluorophenyl)sulfonylguanidine, a compound with structural motifs suggestive of kinase inhibition. By juxtaposing established kinase inhibitors—Dasatinib, Sorafenib, and Gefitinib—we offer a framework for assessing target interaction, presenting experimental data, and outlining detailed protocols.
Comparison of Target Engagement Methodologies
Several robust methods are available to quantify the interaction between a small molecule and its protein target in living cells. The choice of method often depends on the specific research question, throughput requirements, and the nature of the target protein. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Kinome Profiling.
| Method | Principle | Key Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[1][2] | Label-free, applicable to native proteins in cells and tissues, can be adapted for high-throughput screening.[1][2] | Not suitable for all membrane proteins, requires specific antibodies or mass spectrometry for detection. | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF). |
| NanoBRET™ Target Engagement Assay | Measures the proximity of a fluorescently labeled tracer and a NanoLuc® luciferase-tagged target protein.[3] | Live-cell assay, provides quantitative affinity and occupancy data, adaptable for residence time studies.[3] | Requires genetic modification of the target protein, dependent on a suitable tracer. | Apparent cellular affinity (IC50/Kd), fractional occupancy.[4] |
| Kinome Profiling | Quantifies the interaction of a compound with a large panel of kinases. | Provides a broad selectivity profile, identifies on- and off-target interactions.[5][6] | Can be costly and time-consuming, may not reflect the full complexity of cellular signaling. | Percentage of inhibition at a given concentration, dissociation constants (Kd) for a panel of kinases. |
Comparative Target Engagement Data of Known Kinase Inhibitors
To illustrate the data generated from these assays, the following tables summarize publicly available target engagement data for the multi-kinase inhibitor Dasatinib and the EGFR inhibitor Gefitinib. Once equivalent experiments are performed for this compound, the results can be benchmarked against these established drugs.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) in °C | Reference |
| Dasatinib | ABL1 | K-562 | +4.6 | Savitski et al., 2014 |
| Dasatinib | SRC | K-562 | +3.8 | Savitski et al., 2014 |
| Dasatinib | BRAF | K-562 | +2.1 | [7] |
| Gefitinib | EGFR | A431 | +2.5 | Jafari et al., 2014 |
| Gefitinib | SRC | K-562 | No significant shift | [7] |
Table 2: NanoBRET™ Target Engagement Data
| Compound | Target Kinase | Cell Line | Apparent Cellular Affinity (IC50) in nM | Reference |
| Dasatinib | ABL1 | HEK293 | 6.3 | [8] |
| Dasatinib | SRC | HEK293 | 1.2 | [8] |
| Dasatinib | LCK | HEK293 | 0.8 | [8] |
| Gefitinib | EGFR | HEK293 | 24 | Vasta et al., 2018 |
| Erlotinib | EGFR | HEK293 | 68 | Vasta et al., 2018 |
Table 3: Kinome Profiling Data (Select Kinases)
| Compound | Kinase | Assay Type | Inhibition (%) at 1µM | Kd (nM) | Reference |
| Dasatinib | ABL1 | Biochemical | >99 | <3 | [9] |
| Dasatinib | SRC | Biochemical | >99 | <3 | [9] |
| Dasatinib | LCK | Biochemical | >99 | <3 | [9] |
| Sorafenib | BRAF | Biochemical | >95 | 22 | [10] |
| Sorafenib | VEGFR2 | Biochemical | >95 | 90 | [10] |
| Gefitinib | EGFR | Biochemical | >95 | 2-37 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are generalized protocols for the discussed techniques.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or control compounds for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) upon compound treatment indicates target engagement.
NanoBRET™ Target Engagement Protocol
-
Cell Preparation: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a specific fluorescent tracer that binds to the target kinase.
-
Luminescence and Fluorescence Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the NanoBRET™ ratio against the compound concentration to determine the apparent cellular affinity (IC50).
Kinome Profiling Protocol
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control.
-
Kinase Enrichment/Assay: Utilize a kinase-focused affinity chromatography or a peptide array platform.
-
Affinity Chromatography: Pass the lysate over a matrix coupled with broad-spectrum kinase inhibitors to capture a significant portion of the kinome. Elute the bound kinases.
-
Peptide Array: Incubate the lysate with a chip containing a large number of kinase-specific peptide substrates in the presence of ATP.
-
-
Quantification:
-
Affinity Chromatography: Identify and quantify the eluted kinases using mass spectrometry.
-
Peptide Array: Measure the level of peptide phosphorylation.
-
-
Data Analysis: Compare the kinase binding or activity profile in the compound-treated sample to the control to determine the selectivity and identify the targeted kinases.
Visualizing Cellular Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Hypothesized kinase signaling pathways and targets of comparator inhibitors.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: NanoBRET™ Target Engagement experimental workflow.
This guide provides a comprehensive framework for confirming the cellular target engagement of this compound. By employing the described methodologies and comparing the results with well-characterized kinase inhibitors, researchers can confidently validate the mechanism of action of this and other novel compounds, a crucial step in the drug discovery and development pipeline.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 5. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-(4-Fluorophenyl)sulfonylguanidine
Proper disposal of 2-(4-Fluorophenyl)sulfonylguanidine is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on the toxicological data of analogous compounds, this substance should be treated as hazardous waste.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard classification for a similar compound provides a conservative basis for handling and disposal. The likely hazards are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Aquatic Hazard | H402: Harmful to aquatic life |
Given these potential hazards, this compound must not be disposed of in the regular trash or down the sanitary sewer.
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the safe disposal of this compound and associated waste materials.
Disposal of Unused or Waste this compound (Solid)
-
Container Selection: Place the solid waste in a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) bottle with a screw cap. The container must be in good condition with no cracks or signs of deterioration.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
-
Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically up to one year), submit a request to your EHS department for pickup.[1]
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Contaminated Materials (e.g., gloves, weighing paper, paper towels):
-
Collect all solid materials contaminated with this compound in a designated, sealed plastic bag or a lined, closable container.
-
Label the bag or container as "Hazardous Waste" with the chemical name and associated hazards.
-
Manage this as solid hazardous waste and request a pickup from your EHS department.
-
-
Contaminated Glassware:
-
Initial Decontamination (Triple Rinse): Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from these washes must be collected and treated as hazardous waste. Since this compound is a halogenated organic compound, the rinsate should be collected in a designated "Halogenated Organic Waste" container.[2][3] Do not mix this with non-halogenated solvent waste.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
-
Disposal of Broken Glassware: If the glassware is broken, after the triple rinse and collection of rinsate, it should be disposed of in a designated broken glass container.
-
Disposal of Solutions Containing this compound
-
Waste Segregation: Solutions containing this compound must be disposed of as halogenated organic liquid waste.[2] Do not mix this waste stream with non-halogenated solvents, as this can significantly increase disposal costs and complexity.
-
Container and Labeling: Use a designated, properly vented, and compatible container for "Halogenated Organic Waste." The container must be clearly labeled with the names of all chemical constituents and their approximate concentrations.
-
Storage and Disposal: Store the container in the SAA and request a pickup from your EHS department when it is full or has reached its storage time limit.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of waste related to this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
